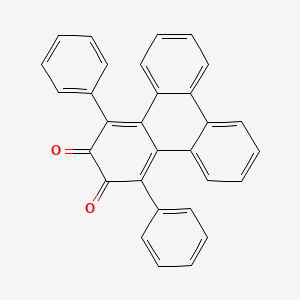
1,4-Diphenyltriphenylene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyltriphenylene-2,3-dione is a complex organic compound known for its unique structure and properties It is characterized by the presence of two phenyl groups attached to a triphenylene core with two ketone functionalities at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyltriphenylene-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenylbutadiene with a suitable oxidizing agent can yield the desired compound. The reaction conditions often require the use of solvents like benzene or toluene and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions
1,4-Diphenyltriphenylene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
1,4-Diphenyltriphenylene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,4-Diphenyltriphenylene-2,3-dione involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions due to its aromatic structure, which is crucial for its role in organic electronics. Additionally, its ability to undergo redox reactions makes it a valuable component in catalytic processes and as an electron transport material.
相似化合物的比较
Similar Compounds
Acenaphthoquinone: Similar in structure but with different functional groups and reactivity.
1,4-Diphenylbutadiene: A precursor in the synthesis of 1,4-Diphenyltriphenylene-2,3-dione.
Triphenylene: The core structure without the phenyl and ketone substitutions.
Uniqueness
This compound stands out due to its unique combination of phenyl groups and ketone functionalities, which impart distinct chemical and physical properties
属性
CAS 编号 |
88195-12-4 |
|---|---|
分子式 |
C30H18O2 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
1,4-diphenyltriphenylene-2,3-dione |
InChI |
InChI=1S/C30H18O2/c31-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(30(29)32)20-13-5-2-6-14-20/h1-18H |
InChI 键 |
CSWQWSNJYXWKFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C(=O)C2=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
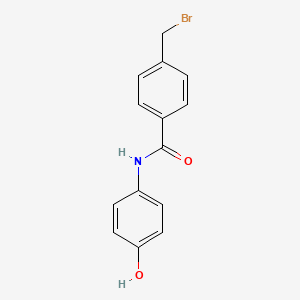
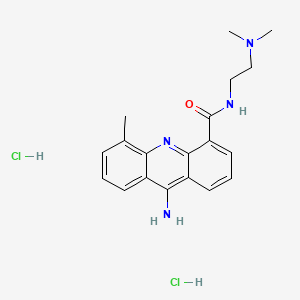
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
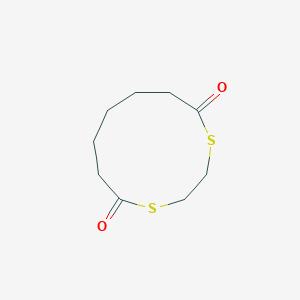
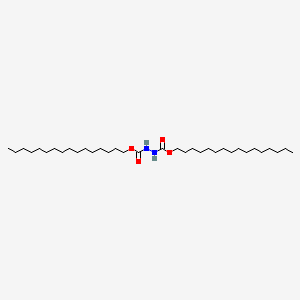
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
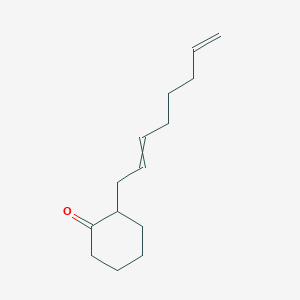
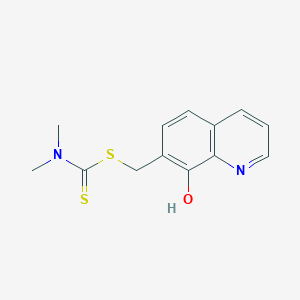
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
